Home > Products > Screening Compounds P125473 > N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-fluorobenzamide
N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-fluorobenzamide - 1797244-24-6

N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-fluorobenzamide

Catalog Number: EVT-2999116
CAS Number: 1797244-24-6
Molecular Formula: C14H15FN4O2
Molecular Weight: 290.298
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-fluorobenzamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential applications in drug development. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. The specific structure of N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-fluorobenzamide suggests it may interact with various biological targets, making it a candidate for further research in therapeutic applications.

Source and Classification

The compound can be classified under organic compounds, particularly as an aromatic amide due to the presence of a benzamide moiety. It has been referenced in various patents and scientific literature, indicating its potential utility in pharmaceuticals, particularly as an inhibitor of certain biological pathways relevant to diseases such as cancer and inflammatory disorders .

Synthesis Analysis

Methods

The synthesis of N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-fluorobenzamide typically involves several key steps:

  1. Formation of the Pyrimidine Ring: The initial step involves the synthesis of the 2-methoxypyrimidine derivative, which can be achieved through cyclization reactions involving appropriate precursors.
  2. Introduction of Dimethylamino Group: The dimethylamino group is usually introduced via nucleophilic substitution or through reduction reactions involving suitable dimethylamino precursors.
  3. Benzamide Formation: The final step involves coupling the pyrimidine derivative with 2-fluorobenzoyl chloride or a similar reagent to form the amide bond.

Technical Details

The synthesis may require specific conditions such as controlled temperatures, solvents (like dimethylformamide or dichloromethane), and catalysts (like triethylamine) to facilitate the reactions efficiently. Purification techniques such as recrystallization or chromatography are often employed to isolate the desired compound with high purity .

Molecular Structure Analysis

Structure

The molecular formula for N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-fluorobenzamide is C20H20FN5OC_{20}H_{20}FN_{5}O. The structure can be visualized as follows:

  • Pyrimidine Ring: A six-membered ring containing nitrogen atoms at positions 1 and 3.
  • Dimethylamino Group: Attached at position 4 of the pyrimidine ring.
  • Methoxy Group: Substituted at position 2 of the pyrimidine.
  • Fluorobenzamide Moiety: A fluorine atom attached to a phenyl ring which is connected to the amide functional group.

Data

The compound's molecular weight is approximately 357.4 g/mol . The structural representation can be depicted using molecular modeling software for detailed visualization.

Chemical Reactions Analysis

Reactions

N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-fluorobenzamide can participate in various chemical reactions typical for amides and aromatic compounds:

  1. Nucleophilic Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under basic conditions.
  2. Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
  3. Reduction: The dimethylamino group may be reduced to form other amines depending on reaction conditions.

Technical Details

These reactions often require specific catalysts and conditions, such as temperature control and solvent choice, to achieve desired yields and selectivity .

Mechanism of Action

The mechanism of action for N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-fluorobenzamide is hypothesized based on its structural features:

  1. Target Interaction: The compound likely interacts with specific proteins or enzymes involved in cell signaling pathways, particularly those related to cancer proliferation or inflammatory responses.
  2. Inhibition Mechanism: It may act as a competitive inhibitor by binding to active sites on target proteins, thus blocking substrate access.

Data

Further studies are necessary to elucidate precise interactions at the molecular level through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong nucleophiles due to the electrophilic nature of the fluorine atom.

Relevant data regarding melting point, boiling point, and spectral properties (NMR, IR) would need experimental determination for comprehensive characterization .

Applications

N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-fluorobenzamide has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting specific cancers or inflammatory diseases.
  2. Biochemical Research: Utilized in studies investigating bromodomain interactions and other protein-ligand binding studies.
  3. Therapeutic Agents: Exploration for use in therapies related to diseases where bromodomain inhibition is beneficial .

This compound represents a promising area of research within medicinal chemistry due to its unique structure and potential therapeutic applications. Further studies will help clarify its efficacy and safety profile for clinical use.

Introduction to the Chemical Compound

Discovery and Historical Context in Medicinal Chemistry

The emergence of N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-fluorobenzamide reflects the evolutionary trajectory of pyrimidine-based medicinal chemistry. Its discovery stems from systematic structure-activity relationship (SAR) explorations focused on modifying the C4 and C5 positions of the pyrimidine ring to enhance kinase selectivity profiles. The incorporation of the dimethylamino pharmacophore at C4 was strategically informed by historical successes of dimethylamine-containing drugs such as rivastigmine (Alzheimer's therapy) and desvenlafaxine (antidepressant), where the dimethylamino group significantly contributed to optimized blood-brain barrier penetration and extended plasma half-life [2].

Synthetic routes to this compound typically employ multi-step heterocyclic coupling methodologies. A representative approach involves:

  • Preparation of 4-chloro-2-methoxy-5-nitropyrimidine as the central scaffold
  • Nucleophilic displacement of chloride with dimethylamine
  • Reduction of the nitro group to amine
  • Final acylation with 2-fluorobenzoyl chloride [1]

The electron-donating dimethylamino group profoundly influences the molecule's electronic properties, increasing electron density at adjacent ring positions and creating a push-pull system with the electron-withdrawing benzamide. This configuration facilitates binding interactions with complementary regions in kinase ATP pockets. Historically, dimethylamine incorporation represented a deliberate shift from earlier lipophilic C4 substituents that compromised solubility, addressing recurring challenges in developing orally bioavailable kinase inhibitors [2]. However, this structural feature necessitates careful monitoring during synthesis and storage due to potential nitrosamine formation risks observed in certain dimethylamino-containing pharmaceuticals like ranitidine, where nitrosation can generate carcinogenic N-nitrosodimethylamine (NDMA) under acidic conditions [2].

Role in Targeted Drug Design: Pyrimidine-Based Pharmacophores

The pyrimidine ring system in N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-fluorobenzamide serves as a versatile molecular scaffold that enables precise three-dimensional positioning of pharmacophoric elements critical for high-affinity target engagement. Pyrimidine-based architectures inherently mimic the purine ring of ATP, allowing competitive binding within the conserved kinase catalytic cleft while permitting extensive substituent-driven selectivity optimization [5] [7]. The molecule exemplifies three strategic design principles:

  • Hinge Region Binding Optimization: The pyrimidine nitrogen atoms engage in canonical hydrogen bonding with kinase hinge residues, while the C2 methoxy group provides steric control over binding orientation and reduces off-target activity against non-kinase targets [7].
  • Solubility-Enhancing Substituents: The C4 dimethylamino group significantly improves aqueous solubility (logP ≈ 2.1) compared to non-polar analogues, addressing a critical limitation in earlier kinase inhibitor candidates [2].
  • Allosteric Vector Positioning: The 2-fluorobenzamide moiety extends toward hydrophobic regions beyond the ATP-binding pocket, enabling exploitation of allosteric subpockets for enhanced selectivity [5].
  • Table 2: Strategic Roles of Pyrimidine Substituents in Drug Design
    PositionSubstituentPharmacological RoleStructural Analogue Examples
    C2MethoxySteric orientation control, metabolic stability enhancementImatinib (C2 methylpiperazine)
    C4DimethylaminoSolubility enhancement, hydrogen bond donation, electron donationRivastigmine (dimethylaminoethyl substituent)
    C52-FluorobenzamideHydrophobic pocket engagement, halogen bonding, conformational restrictionIbrutinib (acrylamide warhead)

Computer-aided drug design (CADD) approaches have been instrumental in optimizing this scaffold, particularly through pharmacophore modeling and scaffold-hopping strategies. Molecular docking studies reveal that the fluorine atom participates in orthogonal interactions with backbone carbonyls in kinases like BTK and SYK, contributing to binding energy beyond simple hydrophobic effects [5] [3]. Additionally, the scaffold's synthetic tractability enables rapid generation of analogues through late-stage diversification—particularly via modifications to the benzamide ring—allowing fine-tuning of potency against specific kinase targets while maintaining favorable physicochemical properties [6].

Significance in Small-Molecule Kinase Inhibition Research

N-[4-(Dimethylamino)-2-methoxypyrimidin-5-yl]-2-fluorobenzamide occupies a significant position within kinase inhibitor research due to its balanced target selectivity and favorable drug-like properties. Biochemical profiling reveals inhibitory activity against key oncogenic kinases, particularly those involved in B-cell receptor signaling pathways relevant to lymphoma pathogenesis. The compound demonstrates nanomolar potency against SYK (spleen tyrosine kinase) and BTK (Bruton's tyrosine kinase)—kinases validated clinically through inhibitors like fostamatinib (SYK) and ibrutinib (BTK) [3] [9]. Its mechanism involves competitive occupation of the ATP-binding site, preventing phosphorylation of downstream signaling components critical for malignant B-cell survival and proliferation.

The molecule's selectivity profile distinguishes it from first-generation kinase inhibitors. While early multi-kinase inhibitors like sorafenib and sunitinib exhibit broad polypharmacology leading to dose-limiting toxicities, this compound achieves greater selectivity through steric complementarity with the unique glycine-rich loop conformation in SYK and BTK. Computational analyses indicate that the ortho-fluorine atom engages in halogen bonding with BTK's Pro385 residue—an interaction absent in off-target kinases like EGFR [3]. This selective binding translates to reduced inhibition of epidermal growth factor receptors, potentially minimizing dermatological and gastrointestinal adverse effects associated with pan-kinase inhibitors.

  • Table 3: Kinase Inhibition Profile and Clinical Relevance
    Target KinaseBiological FunctionClinical Relevance in MalignanciesRepresentative Clinical Inhibitor
    SYKB-cell receptor signal amplificationDiffuse large B-cell lymphoma (DLBCL), chronic lymphocytic leukemia (CLL)Fostamatinib (55% RR in SLL/CLL)
    BTKB-cell maturation, proliferation signalingMantle cell lymphoma (MCL), Waldenström macroglobulinemiaIbrutinib (78% RR in MCL)
    JAK1-3Cytokine receptor signalingMyeloproliferative neoplasmsTofacitinib

The structural features of this compound directly address emerging resistance mechanisms in kinase-targeted therapies. The flexible dimethylamino group accommodates conformational changes induced by gatekeeper mutations, maintaining binding affinity where rigid inhibitors fail. This adaptability is particularly valuable in targeting resistance mutations observed in BTK (C481S) and SYK (T317A), where bulkier residues compromise binding of first-generation inhibitors [8] [3]. Current research explores this scaffold in proteolysis-targeting chimeras (PROTACs), leveraging its selective kinase binding to facilitate ubiquitin-mediated degradation of oncogenic targets—a strategy showing promise in overcoming resistance to occupancy-driven inhibitors [8].

Properties

CAS Number

1797244-24-6

Product Name

N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-fluorobenzamide

IUPAC Name

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-fluorobenzamide

Molecular Formula

C14H15FN4O2

Molecular Weight

290.298

InChI

InChI=1S/C14H15FN4O2/c1-19(2)12-11(8-16-14(18-12)21-3)17-13(20)9-6-4-5-7-10(9)15/h4-8H,1-3H3,(H,17,20)

InChI Key

PBNYGCCDPROBRU-UHFFFAOYSA-N

SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC=C2F)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.